molecular formula C6H8Cl2N2O B15054187 5-(Chloromethyl)-4-methoxypyrimidine hydrochloride

5-(Chloromethyl)-4-methoxypyrimidine hydrochloride

Cat. No.: B15054187
M. Wt: 195.04 g/mol
InChI Key: CKLXOACETXLDPX-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-4-methoxypyrimidine hydrochloride is a heterocyclic organic compound that features a pyrimidine ring substituted with a chloromethyl group at the 5-position and a methoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)-4-methoxypyrimidine hydrochloride typically involves the chloromethylation of 4-methoxypyrimidine. One common method includes the reaction of 4-methoxypyrimidine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 5-(Chloromethyl)-4-methoxypyrimidine hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyrimidine ring can undergo reduction reactions to form dihydropyrimidine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines are commonly used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

    Nucleophilic Substitution: Substituted pyrimidine derivatives.

    Oxidation: Pyrimidine aldehydes or carboxylic acids.

    Reduction: Dihydropyrimidine derivatives.

Scientific Research Applications

5-(Chloromethyl)-4-methoxypyrimidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a building block for the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing into its potential use in the development of antiviral and anticancer agents.

    Industry: It is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-4-methoxypyrimidine hydrochloride involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of nucleic acid function. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through cellular membranes.

Comparison with Similar Compounds

  • 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride
  • 4-(Chloromethyl)-2-methoxypyrimidine hydrochloride
  • 5-(Chloromethyl)-2-methoxypyrimidine hydrochloride

Comparison: 5-(Chloromethyl)-4-methoxypyrimidine hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and efficacy in various applications.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across multiple fields

Properties

Molecular Formula

C6H8Cl2N2O

Molecular Weight

195.04 g/mol

IUPAC Name

5-(chloromethyl)-4-methoxypyrimidine;hydrochloride

InChI

InChI=1S/C6H7ClN2O.ClH/c1-10-6-5(2-7)3-8-4-9-6;/h3-4H,2H2,1H3;1H

InChI Key

CKLXOACETXLDPX-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=NC=C1CCl.Cl

Origin of Product

United States

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